Dodecylethyldimethylammonium hydroxide
Overview
Description
Dodecylethyldimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C16H37NO . It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic ammonium head, making it an effective agent in reducing surface tension in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylethyldimethylammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with ethyl bromide and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Dodecylethyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The hydroxide ion in the compound can be substituted with other anions such as chloride or bromide through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solutions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
Dodecylethyldimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of micelles and vesicles for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of dodecylethyldimethylammonium hydroxide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include phospholipid bilayers and membrane proteins .
Comparison with Similar Compounds
Dodecyltrimethylammonium bromide: Similar structure but with a trimethylammonium head instead of an ethyldimethylammonium head.
Dodecylbenzenesulfonic acid: Another surfactant with a different functional group (sulfonic acid) but similar hydrophobic tail.
Cetyltrimethylammonium bromide: Longer hydrophobic chain (cetyl) compared to dodecyl
Uniqueness: Dodecylethyldimethylammonium hydroxide is unique due to its specific combination of a dodecyl chain and an ethyldimethylammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties .
Properties
IUPAC Name |
dodecyl-ethyl-dimethylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMGYRFGSBZYHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172721 | |
Record name | Dodecylethyldimethylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19184-59-9 | |
Record name | EDMA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19184-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylethyldimethylammonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecylethyldimethylammonium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylethyldimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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